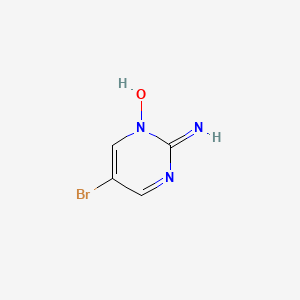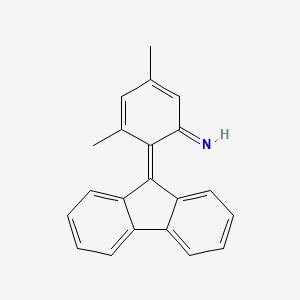
6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine is an organic compound with a complex structure that includes a fluorene moiety and a cyclohexa-2,4-dien-1-imine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine typically involves the reaction of 9H-fluoren-9-ylidene derivatives with appropriate cyclohexa-2,4-dien-1-imine precursors. One common method involves the use of a base catalyst to facilitate the reaction between 9H-fluoren-9-ylidene and 3,5-dimethylcyclohexa-2,4-dien-1-imine under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines.
Applications De Recherche Scientifique
6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit tyrosinase activity, which is involved in melanin synthesis . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Fluoren-9-ylideneacetate: A related compound with similar structural features but different functional groups.
2-Naphthalenol, 6,6’-(9H-fluoren-9-ylidene)bis-: Another compound with a fluorene moiety, used in various chemical applications.
Uniqueness
6-(9H-Fluoren-9-ylidene)-3,5-dimethylcyclohexa-2,4-dien-1-imine is unique due to its specific combination of a fluorene moiety and a cyclohexa-2,4-dien-1-imine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
85681-36-3 |
|---|---|
Formule moléculaire |
C21H17N |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
6-fluoren-9-ylidene-3,5-dimethylcyclohexa-2,4-dien-1-imine |
InChI |
InChI=1S/C21H17N/c1-13-11-14(2)20(19(22)12-13)21-17-9-5-3-7-15(17)16-8-4-6-10-18(16)21/h3-12,22H,1-2H3 |
Clé InChI |
OARJCSHADZNGHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=N)C(=C2C3=CC=CC=C3C4=CC=CC=C42)C(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



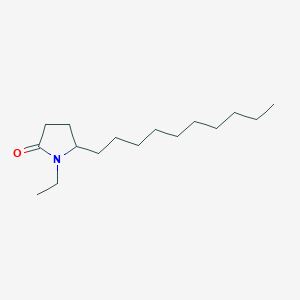
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
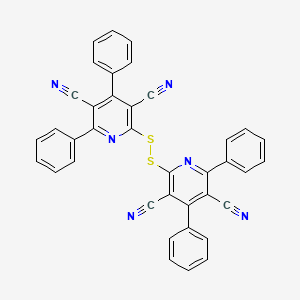
![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)
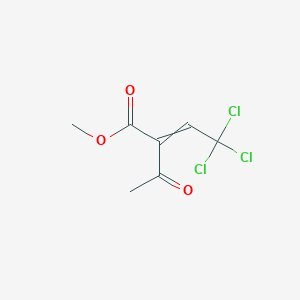
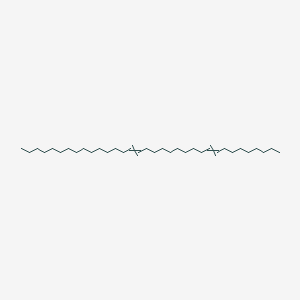
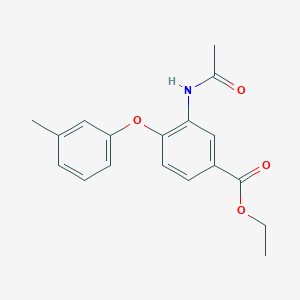
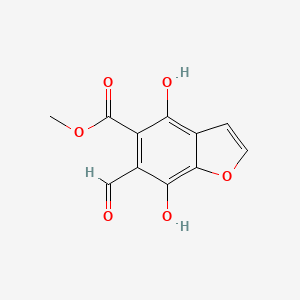
![Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one](/img/structure/B14421710.png)
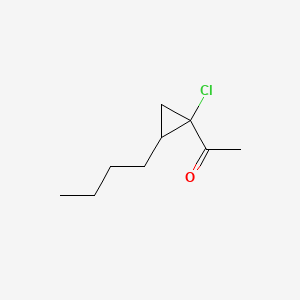
![{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14421725.png)
